molecular formula C20H27ClN4O B12729967 1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-dibutyl- CAS No. 156992-02-8

1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-dibutyl-

Cat. No.: B12729967
CAS No.: 156992-02-8
M. Wt: 374.9 g/mol
InChI Key: PBIDUUPALMPRFX-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-dibutyl- is a synthetic organic compound belonging to the class of naphthyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-dibutyl- typically involves multi-step reactions starting from 4-hydroxy-2,7-dimethyl-1,8-naphthyridine The N,N-dibutyl group is introduced via alkylation reactions using appropriate alkyl halides under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-dibutyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-dibutyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for the treatment of cancer and other diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-dibutyl- involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA breaks and ultimately induces cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-dibutyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit topoisomerase II and induce cell death in cancer cells makes it a promising candidate for further development as an anticancer agent .

Properties

CAS No.

156992-02-8

Molecular Formula

C20H27ClN4O

Molecular Weight

374.9 g/mol

IUPAC Name

N,N-dibutyl-4-chloro-2-(cyclopropylamino)-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C20H27ClN4O/c1-3-5-12-25(13-6-4-2)20(26)16-17(21)15-8-7-11-22-18(15)24-19(16)23-14-9-10-14/h7-8,11,14H,3-6,9-10,12-13H2,1-2H3,(H,22,23,24)

InChI Key

PBIDUUPALMPRFX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NC3CC3

Origin of Product

United States

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